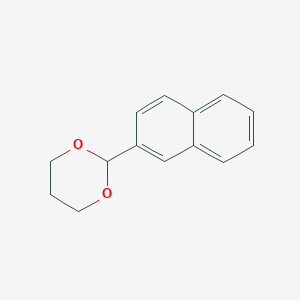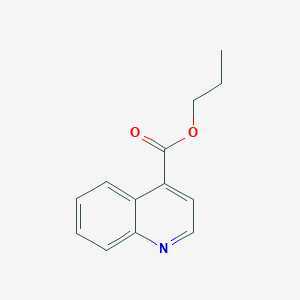
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole derivatives. The process typically includes halogenation, carboxylation, and purification steps to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Medicinal chemistry: Used as a building block for synthesizing potential drug candidates with antiviral, anticancer, and anti-inflammatory properties.
Biological studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroindole: Another indole derivative with a fluoro substituent, used in similar applications.
3-Chloroindole: Lacks the fluoro group but shares similar chemical properties and reactivity.
Indole-2-carboxylic acid: The parent compound without the chloro and fluoro substituents.
Uniqueness
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions .
Propiedades
Fórmula molecular |
C9H5ClFNO2 |
|---|---|
Peso molecular |
213.59 g/mol |
Nombre IUPAC |
3-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-6-4(11)2-1-3-5(6)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
Clave InChI |
SOAANERNSRLUNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


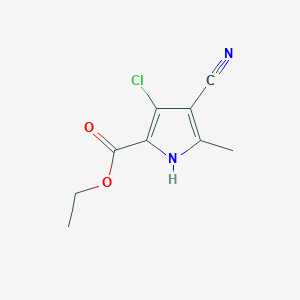
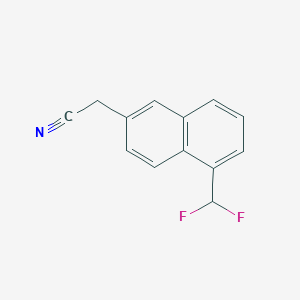
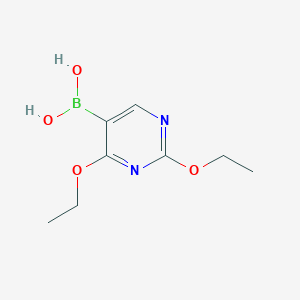
![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)
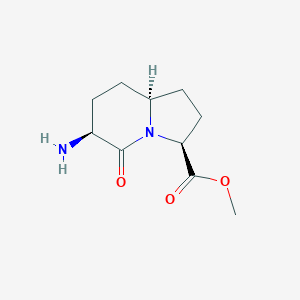
![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
![3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11891495.png)
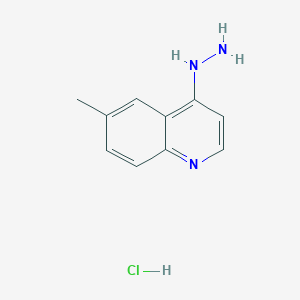
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)
![(5-Chlorobenzo[b]thiophen-3-yl)boronic acid](/img/structure/B11891515.png)


